molecular formula C17H15N3O7 B12391587 Anti-inflammatory agent 55

Anti-inflammatory agent 55

Cat. No.: B12391587
M. Wt: 373.3 g/mol
InChI Key: IVMYOCZCDZOSDA-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Anti-inflammatory agent 55 involves a multi-step process starting from Coixol. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Anti-inflammatory agent 55 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory agent 55 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Anti-inflammatory agent 55 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This leads to a decrease in inflammation and associated symptoms .

Comparison with Similar Compounds

Anti-inflammatory agent 55 can be compared with other similar compounds such as:

This compound is unique due to its specific inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes .

Properties

Molecular Formula

C17H15N3O7

Molecular Weight

373.3 g/mol

IUPAC Name

(E)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]-3-(5-nitrofuran-2-yl)prop-2-enamide

InChI

InChI=1S/C17H15N3O7/c1-25-12-2-5-13-14(10-12)27-17(22)19(13)9-8-18-15(21)6-3-11-4-7-16(26-11)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)/b6-3+

InChI Key

IVMYOCZCDZOSDA-ZZXKWVIFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.